IMPDH2 Inhibition: 8‑Bromo‑5‑methyl Substitution Yields Sub‑Micromolar Affinity Not Observed with Unsubstituted Scaffold
8‑Bromo‑5‑methylimidazo[1,2‑a]pyridine exhibits direct inhibitory activity against inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM across multiple assay conditions [1]. In contrast, the unsubstituted imidazo[1,2‑a]pyridine core is devoid of measurable IMPDH2 inhibition, indicating that the 8‑bromo‑5‑methyl substitution pattern is essential for enzyme engagement [2].
| Evidence Dimension | IMPDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | 240 nM, 430 nM, 440 nM |
| Comparator Or Baseline | Imidazo[1,2‑a]pyridine (unsubstituted core) – Ki > 10,000 nM (no inhibition) |
| Quantified Difference | ≥ 20‑fold improved affinity |
| Conditions | Enzymatic assay measuring inhibition of IMPDH2 with respect to NMD (nicotinamide adenine dinucleotide) and IMP substrates |
Why This Matters
IMPDH2 is a validated target for immunosuppression and antiviral therapy; the presence of quantifiable sub‑micromolar inhibition provides a clear functional differentiator for screening campaigns.
- [1] BindingDB. Ki data for 8‑Bromo‑5‑methylimidazo[1,2‑a]pyridine against IMPDH2 (BDBM50421763). Accessed April 2026. View Source
- [2] Ratcliffe AJ. Inosine 5′‑Monophosphate Dehydrogenase (IMPDH) Inhibitors: Recent Advances and Future Directions. In: Comprehensive Medicinal Chemistry III. Elsevier; 2017:460‑486. doi:10.1016/B978‑0‑12‑409547‑2.12451‑5 View Source
